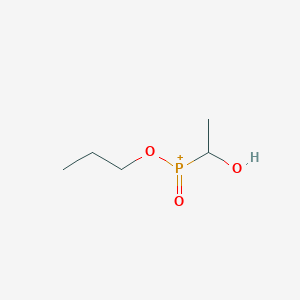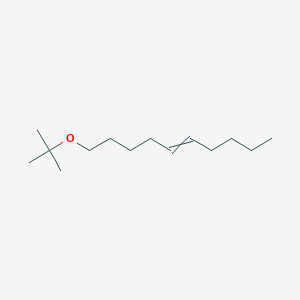
1-tert-Butoxydec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxydec-5-ene is an organic compound with the molecular formula C14H28O . It is characterized by the presence of a tert-butoxy group attached to a dec-5-ene chain. This compound is notable for its applications in organic synthesis and its unique structural properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butoxydec-5-ene can be synthesized through the reaction of 5-decen-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an ether bond between the alcohol and the tert-butyl group. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures (25-40°C).
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxydec-5-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the dec-5-ene chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Epoxides: Formed through oxidation of the double bond.
Alkanes: Formed through reduction of the double bond.
Substituted Ethers: Formed through nucleophilic substitution of the tert-butoxy group.
Applications De Recherche Scientifique
1-tert-Butoxydec-5-ene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable ethers.
Catalysis: Used as a ligand or a reactant in catalytic processes.
Mécanisme D'action
The mechanism of action of 1-tert-butoxydec-5-ene involves its ability to participate in various chemical reactions due to the presence of the tert-butoxy group and the double bond. The tert-butoxy group can act as a leaving group in substitution reactions, while the double bond can undergo addition or oxidation reactions. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
1-tert-Butoxyhex-5-ene: Similar structure but with a shorter carbon chain.
1-tert-Butoxyoct-5-ene: Similar structure but with an intermediate carbon chain length.
1-tert-Butoxydec-3-ene: Similar structure but with the double bond at a different position.
Uniqueness: 1-tert-Butoxydec-5-ene is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and applications. The presence of the tert-butoxy group also imparts stability and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
87147-75-9 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]dec-5-ene |
InChI |
InChI=1S/C14H28O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h8-9H,5-7,10-13H2,1-4H3 |
Clé InChI |
SZZKDLONIWJKSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
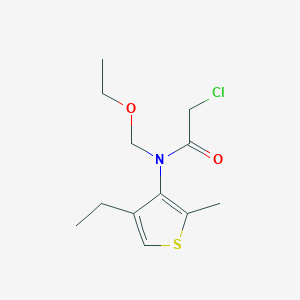

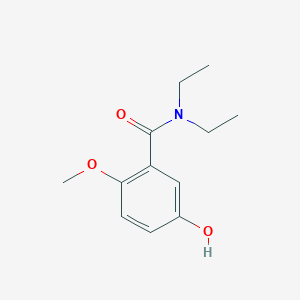
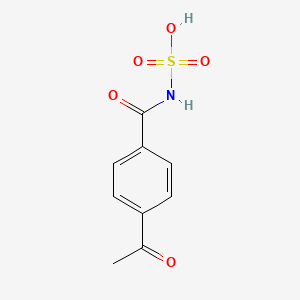
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)

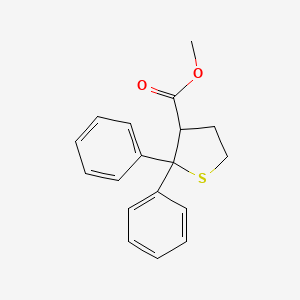


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
